

Application Notes and Protocols for Utilizing MMV688845 in Macrophage Infection Models

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Compound of Interest

Compound Name: MMV688845

Cat. No.: B10779191

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These application notes provide a comprehensive guide for the utilization of **MMV688845**, a synthetic phenylalanine amide, in macrophage infection models, particularly for studying its efficacy against *Mycobacterium abscessus*.

Introduction

MMV688845 is an investigational compound that has demonstrated potent bactericidal activity against *Mycobacterium abscessus*, a notoriously drug-resistant, rapidly growing nontuberculous mycobacterium.[1][2][3] This compound functions by inhibiting the RpoB subunit of the bacterial RNA polymerase, a mechanism distinct from that of rifamycins.[1][2] Its efficacy has been observed both in axenic cultures and, importantly, within the intracellular environment of macrophages, making it a promising candidate for further drug development.[1][2][3] These notes provide detailed protocols for employing **MMV688845** in a THP-1 macrophage infection model, along with relevant quantitative data and pathway diagrams.

Data Presentation

The following tables summarize the quantitative data regarding the activity of **MMV688845** against *Mycobacterium abscessus*.

Parameter	In Vitro (Axenic Culture)	Intra-macrophage (THP-1 cells)	Reference Compound (Rifabutin)	Reference
MIC90	Not explicitly stated	16 μ M	Not explicitly stated	[1]
MBC90	15 μ M (2x MIC90)	\leq 16 μ M (1x MIC)	2.4 μ M (2x MIC)	[1]

Table 1: Summary of **MMV688845** Activity Against *M. abscessus*

Combination with MMV688845	Interaction
Commonly used anti- <i>M. abscessus</i> antibiotics	Additivity
Macrolides (e.g., Clarithromycin)	Synergy

Table 2: Synergy of **MMV688845** with Other Antibiotics[1][2]

Experimental Protocols

THP-1 Macrophage Culture and Differentiation

This protocol describes the maintenance and differentiation of THP-1 human monocytic leukemia cells into macrophage-like cells suitable for infection studies.

Materials:

- THP-1 cell line
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- L-Glutamine
- Non-essential amino acids

- Phorbol 12-myristate 13-acetate (PMA)
- 6-well or 24-well tissue culture plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Maintenance of THP-1 Monocytes:
 - Culture THP-1 cells in RPMI 1640 medium supplemented with 5% FBS, 2% L-glutamine, and 1% non-essential amino acids.[\[1\]](#)
 - Maintain cell density between 0.25×10^6 and 1×10^6 cells/mL.[\[1\]](#)
 - Subculture every 2-3 days by diluting the cell suspension to 0.25×10^6 cells/mL.[\[1\]](#)
 - Discard cultures after 3 months of continuous subculturing.[\[1\]](#)
- Differentiation into Macrophages:
 - Seed THP-1 monocytes into tissue culture plates at a density of 2×10^5 cells/well (for 24-well plates) or 1×10^6 cells/well (for 6-well plates).
 - Add PMA to a final concentration of 50-100 ng/mL.
 - Incubate for 48-72 hours to allow for differentiation into adherent, macrophage-like cells.
 - After incubation, aspirate the PMA-containing medium and wash the cells gently with fresh, warm RPMI 1640 medium.
 - Add fresh, complete RPMI 1640 medium without PMA and rest the cells for 24 hours before infection.

Mycobacterium abscessus Infection of THP-1 Macrophages

This protocol details the infection of differentiated THP-1 macrophages with *M. abscessus* to evaluate the intracellular efficacy of **MMV688845**.

Materials:

- Differentiated THP-1 macrophages in culture plates
- *M. abscessus* culture (e.g., ATCC 19977) in logarithmic growth phase
- Complete RPMI 1640 medium
- **MMV688845** stock solution (dissolved in DMSO)
- Amikacin (for removal of extracellular bacteria)
- Sterile water or 0.05% Triton X-100 in PBS (for cell lysis)
- 7H10 agar plates
- Sterile PBS

Procedure:

- Preparation of Bacterial Inoculum:
 - Culture *M. abscessus* in an appropriate broth (e.g., 7H9) to mid-log phase.
 - Wash the bacterial cells with sterile PBS and resuspend in complete RPMI 1640 medium without antibiotics.
 - Adjust the bacterial suspension to the desired concentration to achieve a multiplicity of infection (MOI) of 1-10.
- Infection of Macrophages:
 - Remove the culture medium from the differentiated THP-1 cells.
 - Add the bacterial inoculum to the macrophages.

- Incubate for 2-4 hours at 37°C with 5% CO₂ to allow for phagocytosis.
- Removal of Extracellular Bacteria:
 - Aspirate the infection medium.
 - Wash the cells twice with warm PBS to remove non-phagocytosed bacteria.
 - Add fresh complete RPMI 1640 medium containing a low concentration of amikacin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.
 - Wash the cells again with warm PBS to remove the amikacin.
- Treatment with **MMV688845**:
 - Add fresh complete RPMI 1640 medium containing the desired concentrations of **MMV688845** (and control compounds/vehicle).
 - Incubate for the desired duration (e.g., 24, 48, 72 hours).
- Quantification of Intracellular Bacteria:
 - At each time point, aspirate the medium.
 - Lyse the macrophages by adding sterile water or 0.05% Triton X-100 in PBS and incubating for 10-15 minutes.
 - Serially dilute the cell lysates in PBS.
 - Plate the dilutions onto 7H10 agar plates.
 - Incubate the plates at 37°C for 3-5 days, or until colonies are visible.
 - Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

High-Content Imaging of Intracellular *M. abscessus*

This method provides a higher throughput alternative to CFU counting for assessing bacterial load and synergy.

Materials:

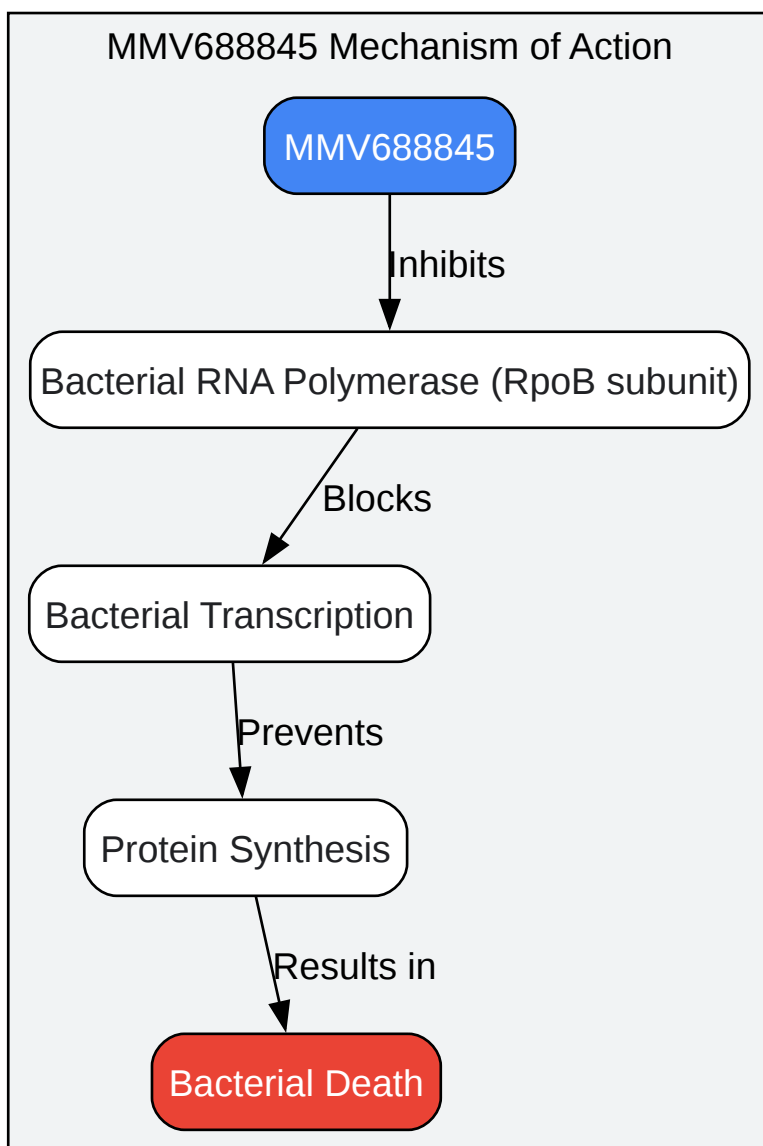
- Differentiated THP-1 macrophages in clear-bottom imaging plates (e.g., 96- or 384-well)
- Fluorescently labeled *M. abscessus* (e.g., expressing RFP)
- **MMV688845** and other test compounds
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- High-content imaging system and automated image analysis software

Procedure:

- Follow the infection protocol as described above, using fluorescently labeled bacteria.
- At the end of the treatment period, fix the cells (e.g., with 4% paraformaldehyde).
- Stain the macrophage nuclei with DAPI.
- Acquire images using a high-content imaging system, capturing both the DAPI (for cell counting) and RFP (for bacterial quantification) channels.^[1]
- Use automated image analysis software to quantify the number of macrophages and the total fluorescence intensity of the bacteria per cell or per well.
- Calculate the percent inhibition of bacterial growth compared to vehicle-treated controls.

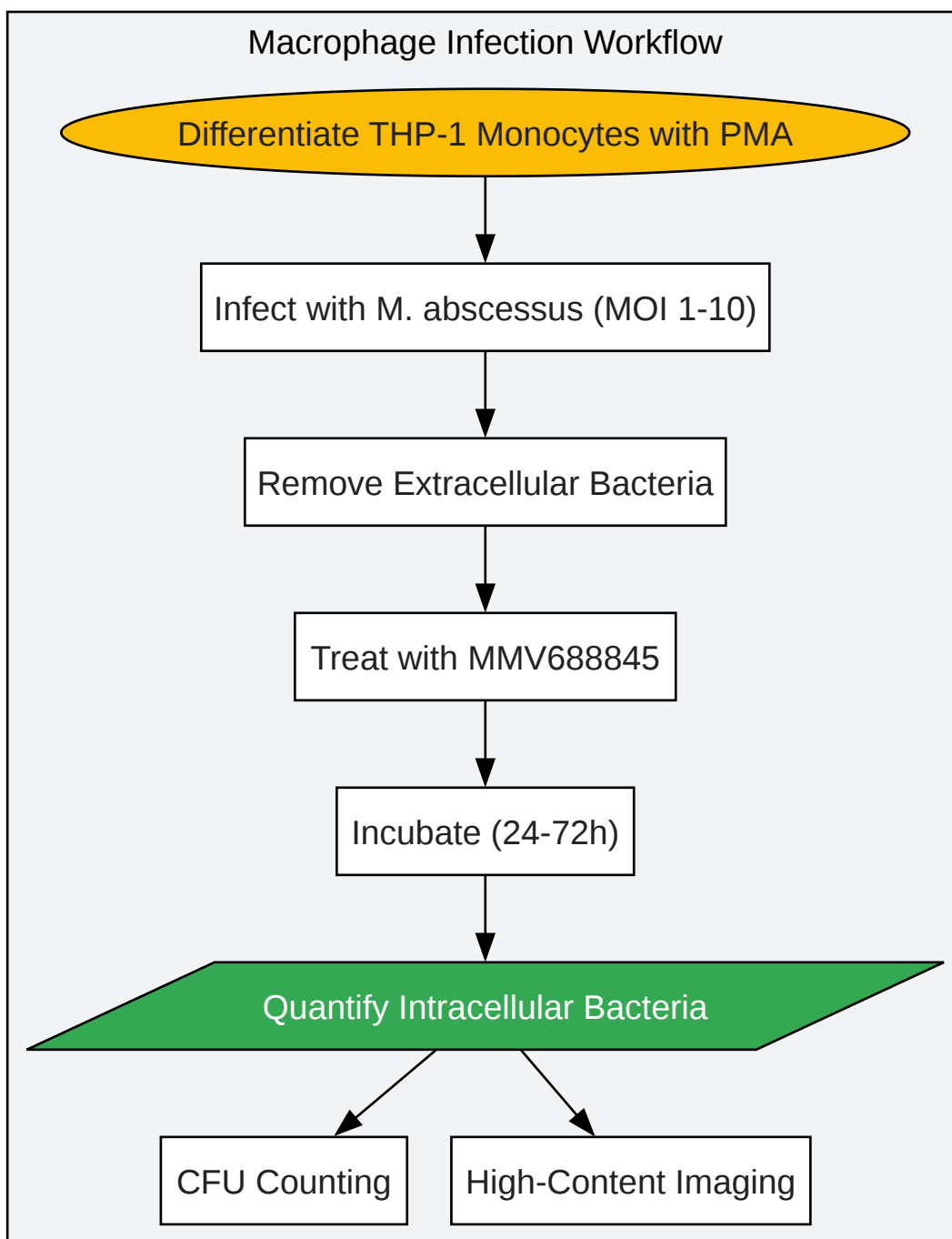
Visualizations

Signaling Pathways and Experimental Workflows



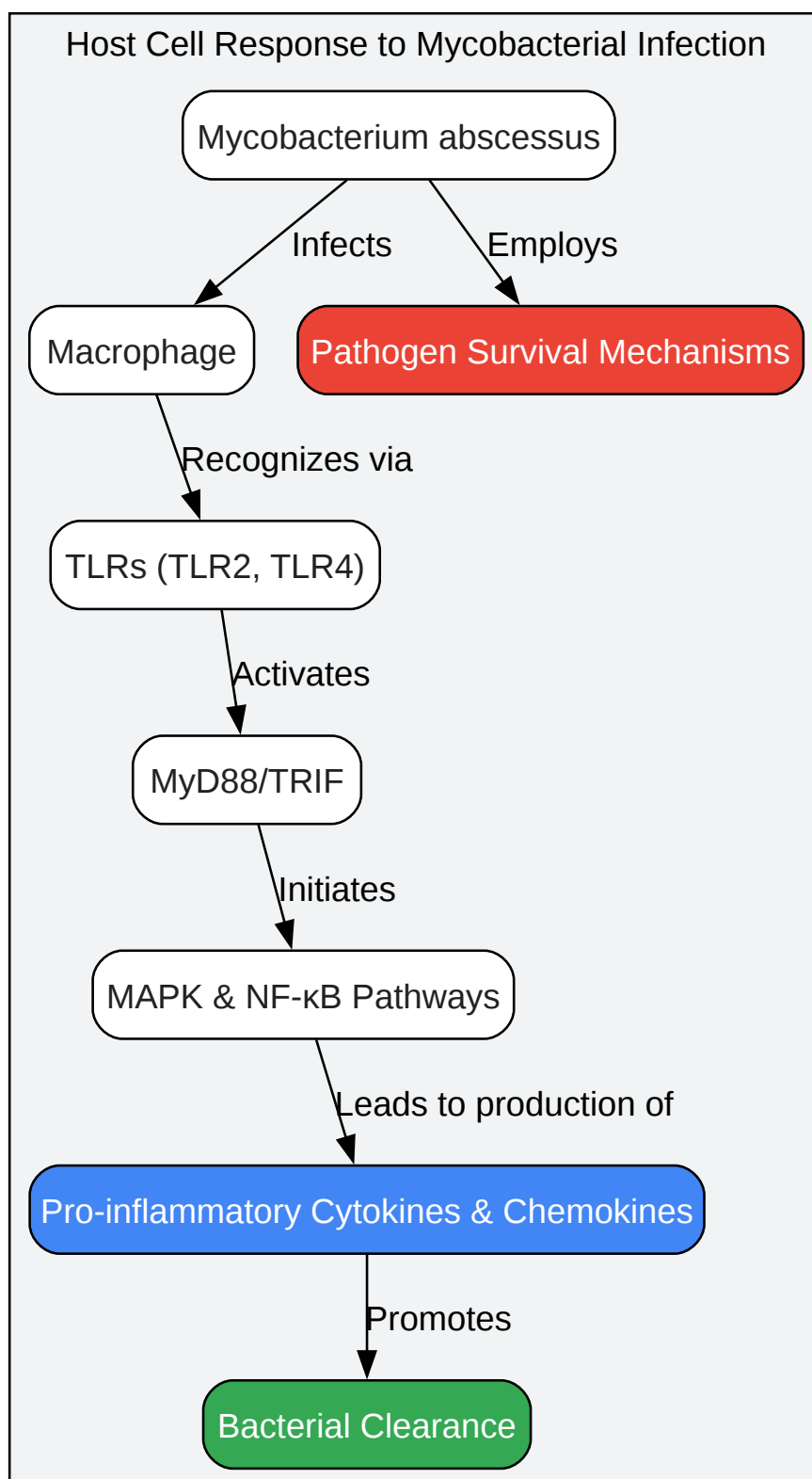
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Caption: Mechanism of action of **MMV688845**.



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Caption: Experimental workflow for macrophage infection.



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References

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